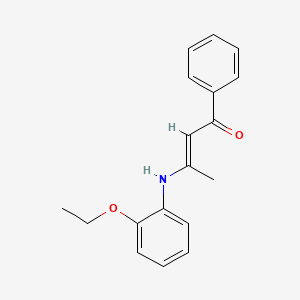
N-(2-adamantyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-2-bromobenzamide: is a chemical compound that features an adamantane moiety attached to a benzamide structure with a bromine atom at the ortho position. Adamantane is a polycyclic cage molecule known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-2-bromobenzamide typically involves the adamantylation of 2-bromobenzamide. One common method is the reaction of 2-bromobenzoyl chloride with 2-adamantylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-adamantyl)-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed:
Substitution Products: N-(2-adamantyl)-2-aminobenzamide, N-(2-adamantyl)-2-thiolbenzamide, etc.
Oxidation Products: this compound oxides.
Reduction Products: N-(2-adamantyl)benzamide.
Applications De Recherche Scientifique
Chemistry: N-(2-adamantyl)-2-bromobenzamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties. The adamantane moiety is known to enhance the lipophilicity and stability of pharmaceutical agents, making it a valuable component in drug design.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-2-bromobenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-(2-adamantyl)benzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-bromobenzamide: Lacks the adamantane moiety, leading to reduced stability and lipophilicity.
N-(2-adamantyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.
Uniqueness: N-(2-adamantyl)-2-bromobenzamide is unique due to the combination of the adamantane moiety and the bromine atom. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOAVRGDFFAZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5844723.png)


![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)



![6-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)

![N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B5844779.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B5844783.png)


